molecular formula C9H9NO2 B12893587 4-Amino-2-methylbenzofuran-5-ol

4-Amino-2-methylbenzofuran-5-ol

Cat. No.: B12893587
M. Wt: 163.17 g/mol
InChI Key: HWEXUDMHLBQRKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-methylbenzofuran-5-ol is a benzofuran derivative with significant biological and chemical properties. Benzofuran compounds are known for their diverse pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methylbenzofuran-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the free radical cyclization cascade, which is effective for constructing complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs large-scale organic synthesis techniques. The Sonogashira coupling reaction is one such method, where metal-organic compounds undergo ring closure reactions to form benzofuran structures . This method is advantageous due to its high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-methylbenzofuran-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Mechanism of Action

The mechanism of action of 4-Amino-2-methylbenzofuran-5-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, inhibiting or activating their functions. For instance, benzofuran derivatives have been shown to inhibit microbial enzymes, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2-Methylbenzofuran: Lacks the amino and hydroxyl groups.

    4-Aminobenzofuran: Lacks the methyl and hydroxyl groups.

    5-Hydroxybenzofuran: Lacks the amino and methyl groups.

Uniqueness: The combination of these functional groups allows for a broader range of chemical reactions and biological activities compared to its simpler counterparts .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

4-amino-2-methyl-1-benzofuran-5-ol

InChI

InChI=1S/C9H9NO2/c1-5-4-6-8(12-5)3-2-7(11)9(6)10/h2-4,11H,10H2,1H3

InChI Key

HWEXUDMHLBQRKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.